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Guanidine, monohydrate

Cat. No.: B1215563
CAS No.: 64120-25-8
M. Wt: 77.09 g/mol
InChI Key: OFZKYQYOBLPIPO-UHFFFAOYSA-N
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Description

Significance of the Guanidine (B92328) Moiety in Contemporary Chemical Science

The guanidine functional group, with its central carbon atom bonded to three nitrogen atoms, is a cornerstone of modern chemical science. Its significance lies in the unique electronic and structural characteristics of its protonated form, the guanidinium (B1211019) cation. This cation exhibits remarkable stability due to the delocalization of its positive charge across the three nitrogen atoms, a phenomenon sometimes referred to as Y-aromaticity. at.ua This charge delocalization results in guanidine being a very strong organic base, with a pKa of its conjugate acid around 13.6. at.uawikipedia.orgwikipedia.org

This high basicity and stability make the guanidine moiety invaluable in a multitude of applications. In organic synthesis, guanidines and their derivatives are powerful, non-nucleophilic bases used as catalysts in various chemical reactions. nih.gov The guanidinium group is also a fundamental component of many biologically active molecules. researchgate.netresearchgate.net A prime example is the amino acid arginine, where the guanidinium side chain is crucial for protein structure and function through its involvement in electrostatic interactions and enzymatic catalysis. nih.gov

In the realm of materials science, the guanidinium cation is utilized in the creation of ionic liquids and has been investigated for its role in energetic materials. wikipedia.orgineosopen.org Its symmetrical nature and delocalized charge contribute to the formation of stable crystalline structures. wikipedia.orgineosopen.org Furthermore, guanidine derivatives have found applications as diverse as disinfectants, antidiabetic drugs, and even as agents for the chemical vapor deposition of materials. ineosopen.org

Historical Trajectories and Milestones in Guanidine Research

The journey of guanidine research began in 1861 when Adolph Strecker first isolated it by degrading guanine, a substance obtained from guano. wikipedia.orgbritannica.comresearchgate.net This discovery of a new nitrogen-rich compound laid the groundwork for future investigations. The name "guanidine" itself is derived from "guanine." britannica.com

A pivotal moment in the history of guanidine was the elucidation of its planar, Y-shaped structure and the understanding of the resonance stabilization that confers exceptional basicity upon its protonated form, the guanidinium cation. wikipedia.org Early research efforts were concentrated on synthesizing and understanding the fundamental reactivity of guanidine. Over time, synthetic methods evolved from the degradation of natural products to more controlled laboratory processes. wikipedia.org A significant development was the commercial synthesis of guanidine from calcium cyanamide (B42294), which made it more readily available for both research and industrial purposes. britannica.comcdnsciencepub.comgoogle.com

The 20th century witnessed the expansion of guanidine chemistry into various scientific disciplines. The recognition of the guanidinium group's biological importance in arginine sparked considerable interest in its biochemical functions. nih.gov This led to the development of guanidine-based pharmaceuticals, underscoring its therapeutic potential. wikipedia.org More recent research has focused on the application of guanidine derivatives as organocatalysts, in supramolecular chemistry, and in the development of advanced materials, demonstrating the enduring relevance of this versatile molecule. nih.gov

Scope and Research Focus: Guanidine, Monohydrate within the Broader Context of Guanidinium Chemistry

This article narrows its focus to a specific, yet fundamental, form: This compound . While a significant portion of the literature is dedicated to guanidinium salts like guanidinium chloride due to their stability and ease of handling, the study of guanidine monohydrate offers unique insights into the neutral guanidine molecule in its hydrated, crystalline state. wikipedia.orgsolubilityofthings.com

The investigation of guanidine monohydrate is crucial for understanding the fundamental interactions between the highly basic guanidine molecule and water. The crystal structure of guanidine monohydrate is characterized by a complex network of hydrogen bonds, where the water molecule is integral to stabilizing the crystal lattice. iucr.orgiucr.org This contrasts with the predominantly ionic interactions found in the crystal structures of guanidinium salts.

The study of guanidine monohydrate provides valuable information on:

Hydrogen Bonding Networks: The intricate patterns of hydrogen bonds involving guanidine and water molecules are of significant interest in the fields of crystallography and supramolecular chemistry. iucr.orgiucr.org

Basicity and Proton Transfer: Examining the hydrated form of guanidine can provide a deeper understanding of the initial stages of proton transfer and the role that water plays in mediating its strong basicity.

Material Properties: The physical and chemical characteristics of guanidine monohydrate, including its stability, solubility, and reactivity, are important for its potential uses in synthesis and materials science.

By concentrating on guanidine monohydrate, this article aims to explore the nuanced chemistry of the neutral guanidine molecule and its interactions within a hydrated environment, thereby complementing the extensive knowledge base on its more commonly studied cationic counterpart, the guanidinium ion.

Compound Name
Arginine
Calcium cyanamide
Guanethidine
Guanidine
This compound
Guanidinium chloride
Guanidinium nitrate (B79036)
Guanine

The following table summarizes key properties of this compound.

PropertyValue
Chemical Formula CH₇N₃O
Molecular Weight 77.09 g/mol
Appearance White crystalline solid
Melting Point 48-50 °C wikipedia.org
pKa of Conjugate Acid (Guanidinium) 13.6 at.uawikipedia.orgwikipedia.org

The table below presents crystallographic data for Guanidinium Hydrogen Oxalate (B1200264) Monohydrate, a related hydrated guanidinium salt.

Crystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Z
MonoclinicP2₁/c6.7010.5510.21103.84

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH7N3O B1215563 Guanidine, monohydrate CAS No. 64120-25-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

64120-25-8

Molecular Formula

CH7N3O

Molecular Weight

77.09 g/mol

IUPAC Name

guanidine;hydrate

InChI

InChI=1S/CH5N3.H2O/c2-1(3)4;/h(H5,2,3,4);1H2

InChI Key

OFZKYQYOBLPIPO-UHFFFAOYSA-N

SMILES

C(=N)(N)N.O

Canonical SMILES

C(=N)(N)N.O

Other CAS No.

64120-25-8

Related CAS

113-00-8 (Parent)

Synonyms

Chloride, Guanidinium
Chloride, Guanidium
Guanidine
Guanidine Hydrochloride
Guanidine Monohydrate
Guanidine Monohydrobromide
Guanidine Monohydrochloride
Guanidine Monohydroiodine
Guanidine Nitrate
Guanidine Phosphate
Guanidine Sulfate
Guanidine Sulfate (1:1)
Guanidine Sulfate (2:1)
Guanidine Sulfite (1:1)
Guanidinium
Guanidinium Chloride
Guanidium Chloride
Hydrochloride, Guanidine
Monohydrate, Guanidine
Monohydrobromide, Guanidine
Monohydrochloride, Guanidine
Monohydroiodine, Guanidine
Nitrate, Guanidine
Phosphate, Guanidine
Sulfate, Guanidine

Origin of Product

United States

Synthetic Pathways and Derivatization Methodologies for Guanidine, Monohydrate and Its Precursors

Conventional and Industrial Synthesis of Guanidine (B92328) and its Salts

The industrial production of guanidine primarily yields its salts, such as guanidine hydrochloride, nitrate (B79036), or sulfate (B86663), which are stable, crystalline solids. ineosopen.org Free guanidine base, and subsequently its monohydrate, can be obtained by treating these salts with a base like sodium methoxide. wikipedia.org The major large-scale synthesis routes rely on readily available and cost-effective chemical precursors.

Strategies for Guanidine Precursor Preparation

The economic viability of guanidine production is heavily dependent on the synthesis of its key precursors, most notably cyanamide (B42294) and its dimer, dicyandiamide (B1669379).

Calcium Cyanamide and Cyanamide: A foundational industrial route begins with calcium carbide, which is converted to calcium cyanamide (CaCN₂) via the high-temperature Frank-Caro process. wikipedia.org Calcium cyanamide serves as a versatile intermediate. It can be hydrolyzed to produce a cyanamide (H₂NCN) solution. wikipedia.orgatamanchemicals.com This process involves treating slurries of calcium cyanamide with water and carbon dioxide, which precipitates calcium carbonate, leaving an aqueous solution of cyanamide. wikipedia.org

Dicyandiamide (2-Cyanoguanidine): Cyanamide has a propensity to dimerize under alkaline conditions to form dicyandiamide (DICY). wikipedia.orgatamanchemicals.com This dimerization is a crucial step, as DICY is a stable, solid precursor for many guanidine synthesis pathways. atamanchemicals.comsciencemadness.org Dicyandiamide can be prepared and extracted from calcium cyanamide fertilizer, making it a readily accessible starting material for producing various guanidine compounds. sciencemadness.org

Large-Scale Production Routes for Guanidine Derivatives

Two primary methods dominate the industrial landscape for converting these precursors into guanidine salts. ineosopen.orgresearchgate.net

The Dicyandiamide (DICY) Process: This is a widely used commercial method that involves the reaction of dicyandiamide with ammonium (B1175870) salts. wikipedia.org For instance, guanidine hydrochloride is produced by melting dicyandiamide with ammonium chloride at temperatures ranging from 170 to 230°C. researchgate.net Similarly, reacting DICY with ammonium nitrate via fusion yields guanidine nitrate. sciencemadness.org The reaction proceeds through the formation of biguanide (B1667054) as an intermediate. wikipedia.org

The Urea-Ammonium Salt Process: Another significant industrial method involves melting urea (B33335) with an ammonium salt, such as ammonium nitrate. ineosopen.org This chemical method is a common route for producing guanidine salts like guanidine nitrate. google.com The reaction of sulfamide (B24259) and urea has also been explored, demonstrating the conversion of urea to guanidine sulfate at temperatures between 190 and 300°C.

An older laboratory method involves the thermal decomposition of anhydrous ammonium thiocyanate (B1210189) at 180-190°C, though this is less common commercially. wikipedia.org

Table 1: Comparison of Major Industrial Synthesis Routes for Guanidine Salts

Synthesis Route Key Reactants Key Intermediate Product Example Typical Conditions
Dicyandiamide Process Dicyandiamide, Ammonium Salt (e.g., NH₄Cl) Biguanide Guanidine Hydrochloride Fusion/Melt at 170-230°C
Urea Process Urea, Ammonium Salt (e.g., NH₄NO₃) Not explicitly isolated Guanidine Nitrate Melt at ~175-225°C
Cyanamide Process Calcium Cyanamide, Ammonium Salt (e.g., NH₄NO₃) Cyanamide Guanidine Nitrate Wet fusion at ~110-160°C

Advanced Derivatization and Functionalization Strategies

The guanidine moiety is a valuable functional group in medicinal chemistry and materials science. researchgate.nettcichemicals.com Advanced strategies have been developed to either introduce this group onto other molecules (guanidinylation) or to create novel materials with unique properties derived from the guanidine function.

Chemical Modifications of the Guanidine Moiety

Guanidinylation is the process of adding a guanidine group to a molecule, typically by reacting an amine with a guanylating agent. organic-chemistry.org The choice of reagent is critical and often depends on the complexity of the substrate and the desired reaction conditions.

Guanidinylating Reagents: A variety of reagents have been developed for this purpose. Common examples include N,N′-di-Boc-N′′-triflylguanidine, which is highly reactive and effective for guanidinylating primary and secondary amines, even on a solid phase. orgsyn.orgnih.govgoogle.comnih.gov Other reagents include S-methylisothiourea derivatives, such as N,N′-bis(Boc)-S-methylisothiourea and N,N′-bis(Cbz)-S-methylisothiourea, and pyrazole-based reagents like 1-amidinopyrazole hydrochloride. organic-chemistry.orgthieme-connect.com The reactivity of these agents can be tuned; for example, introducing electron-withdrawing groups to S-methylisothiourea reagents increases their efficacy. organic-chemistry.orgthieme-connect.com

Modification of the Guanidine Group: Beyond introducing the entire moiety, the guanidine group itself can be chemically modified. N-alkylation or N-acylation of the terminal nitrogen atoms (Nω) can fine-tune the biological activity of guanidine-containing ligands. researchgate.netresearchgate.netnih.gov This strategy has been used to alter the receptor subtype specificity of peptidic integrin ligands, demonstrating that subtle changes to the guanidine group can have a significant functional impact. researchgate.netnih.gov Tailor-made precursors, such as modified pyrazole-carboxamidines or S-methylisothioureas, are synthesized to transfer these pre-modified guanidine groups onto a target amine. researchgate.netnih.gov

Table 2: Selected Guanidinylating Reagents and Their Characteristics

Reagent Name Abbreviation / Common Name Key Features Typical Application
N,N′-Di-Boc-N′′-triflylguanidine Goodman's Reagent Highly electrophilic; reacts rapidly with primary and secondary amines. orgsyn.orggoogle.com Synthesis of complex molecules, solid-phase synthesis. google.comnih.gov
N,N′-bis(Boc)-S-methylisothiourea - Stable, crystalline solid; reacts with amines to form Boc-protected guanidines. organic-chemistry.org General synthesis of protected guanidines. thieme-connect.com
1-Amidinopyrazole hydrochloride - Reacts with primary and secondary amines to yield unprotected guanidines. Direct synthesis of guanidines.
Cyanuric chloride / di-Boc-thiourea TCT Mild, inexpensive, and metal-free activation of thiourea (B124793) for guanylation. organic-chemistry.org Eco-friendly synthesis of N,N'-di-Boc-protected guanidines. organic-chemistry.org

Synthesis and Characterization of Guanidine-Functionalized Materials

The cationic and hydrogen-bonding capabilities of the guanidinium (B1211019) group make it an attractive component for functional materials, particularly polymers with antimicrobial or unique catalytic properties.

Guanidine-Containing Polymers: Polyhexamethylene guanidine (PHMG) is a well-known polymeric disinfectant. atamanchemicals.com It is typically synthesized via the polycondensation of hexamethylene diamine and a guanidine salt, such as guanidine hydrochloride, at high temperatures (e.g., 120-180°C). atamanchemicals.comgoogle.comgoogle.com Other polymer backbones have also been functionalized with guanidine. For example, guanidinium-functionalized polycarbodiimides have been synthesized by reacting alkyne-containing polycarbodiimides with an azido (B1232118) guanidinium salt via a copper-catalyzed "click" reaction. acs.orgfrontiersin.org Similarly, guanidinium-functionalized polycarbonates and polyesters have been prepared through organocatalytic ring-opening polymerization of functional cyclic monomers, followed by modification steps. nih.govacs.org

Guanidine-Functionalized Surfaces and Nanoparticles: The guanidine moiety can be incorporated into other material structures. Guanidine-functionalized graphene oxide composites have been fabricated by covalently linking chitosan (B1678972) and PHMG to graphene oxide sheets, creating materials with enhanced antibacterial activity. mdpi.com In another approach, guanidine hydrochloride has been used as an amination reagent in a one-pot synthesis to create guanidine-modified silica (B1680970) nanoparticles. aip.org These materials leverage the properties of the guanidine group for applications ranging from catalysis to antimicrobial coatings. aip.orgwwu.edursc.orgnih.gov

Table 3: Examples of Guanidine-Functionalized Materials

Material Synthesis Method Precursors Key Feature
Polyhexamethylene guanidine (PHMG) Polycondensation Hexamethylene diamine, Guanidine hydrochloride Polymeric disinfectant
Guanidinium-functionalized Polycarbodiimides Post-polymerization modification ("Click" chemistry) Alkyne-polycarbodiimide, Azido guanidinium salt Cationic/amphiphilic polymers
Guanidinium-functionalized Polycarbonates Ring-opening polymerization & modification Functional cyclic carbonate monomers Biodegradable cationic polymers
Guanidine-modified Silica Nanoparticles One-pot reverse microemulsion Silica source, Guanidine hydrochloride Functionalized nanoparticles
Guanidine-functionalized Graphene Oxide Covalent linking Graphene oxide, Chitosan, PHMG Composite material

Theoretical and Computational Chemistry of Guanidine, Monohydrate Systems

Quantum Chemical Studies (Density Functional Theory, Frontier Molecular Orbital Theory, Nonlinear Optics)

Quantum chemical methods are pivotal in elucidating the electronic structure and related properties of guanidinium (B1211019) monohydrate systems. Density Functional Theory (DFT) is a widely used method for these investigations, offering a balance between computational cost and accuracy.

Density Functional Theory (DFT) studies have been extensively applied to various guanidinium salt monohydrates to optimize molecular geometries and calculate electronic properties. researchgate.net For instance, in guanidinium 4-hydroxybenzoate (B8730719) monohydrate, DFT calculations using the B3LYP/6-31+g(d,p) basis set have been used to compare theoretically obtained bond lengths and angles with experimental values from X-ray diffraction. researchgate.net Similarly, theoretical investigations of pure guanidine (B92328) have shown an excellent agreement between N-H bond distances calculated by DFT and those measured by single-crystal neutron diffraction, with DFT slightly overestimating the bond lengths by only 0.01–0.03 Å. acs.org DFT has also been employed to study the vibrational properties of guanidinium compounds, such as guanidinium selenate (B1209512) and guanidinium sulphate, by calculating theoretical vibrational frequencies and potential energy distribution (PED). researchgate.net Furthermore, computational approaches based on plane-wave DFT have been developed to understand and quantify hydrogen-bonded networks in crystalline guanidine. ox.ac.ukacs.org

Frontier Molecular Orbital (FMO) Theory provides critical insights into the chemical reactivity and electronic transitions within a molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key parameters. The HOMO-LUMO energy gap indicates the molecule's stability and the energy required for electronic excitation. nih.gov For guanidinium oxalate (B1200264) monohydrate (GUOM), the HOMO and LUMO energies were calculated to be -9.1864 eV and -4.2504 eV, respectively, resulting in an energy gap of 4.936 eV. researchgate.net FMO analysis of guanidinium nitrate (B79036) has shown that the low energy gap is indicative of electron transfer within the molecule. asianpubs.orggrafiati.com In studies of guanidinium-based dyes, modifying the structure alters the HOMO-LUMO gap, which in turn affects the electronic and optical properties. nih.gov

Table 1: Frontier Molecular Orbital Properties of Guanidinium Oxalate Monohydrate (GUOM)

Parameter Value
HOMO Energy -9.1864 eV
LUMO Energy -4.2504 eV
HOMO-LUMO Energy Gap (E) 4.936 eV

Data sourced from a study on Guanidinium Oxalate Monohydrate. researchgate.net

Nonlinear Optics (NLO) is a significant area of application for guanidinium-based crystals. The guanidinium cation, being a polarizable acentric entity, is a promising component for NLO materials. ijop.ir Many guanidinium salt monohydrates exhibit NLO properties, often measured by their second-harmonic generation (SHG) efficiency relative to potassium dihydrogen phosphate (B84403) (KDP). For example, guanidinium adipate (B1204190) monohydrate (GuAM) was found to have an SHG efficiency higher than that of KDP. researchgate.net Similarly, guanidinium 4-nitrobenzoate (B1230335) was reported to have an SHG efficiency 3.3 times that of KDP. researchgate.net DFT calculations are also used to compute NLO properties like the dipole moment (μ), mean polarizability (Δα), and first-order hyperpolarizability (β), which help in predicting the NLO potential of these materials. researchgate.net

Molecular Dynamics Simulations and Intermolecular Interaction Modeling

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems, providing detailed insights into intermolecular interactions and dynamic processes.

While extensive MD simulations specifically on guanidine monohydrate are not widely reported, the methodology has been applied to related systems, revealing the nature of interactions involving the guanidinium ion. For example, all-atom MD simulations have been used to explore the mechanism of protein unfolding induced by guanidinium chloride. rsc.orgnih.gov These studies show that favorable electrostatic interactions are the primary driving force for the accumulation of guanidinium ions near the protein surface, which destabilizes the protein's native structure. rsc.org

In the context of materials science, MD simulations employing reactive force fields (ReaxFF) have been used to investigate the reactive diffusion of CO2 in guanidine-based membranes. acs.org These simulations can model bond formation and dissociation, offering atomic-level understanding of transport mechanisms. acs.org Classical MD simulations are also used to equilibrate complex systems, like CO2/tetramethylguanidine/H2O mixtures, where intermolecular and intramolecular interactions are described by nonbonded and bonded contributions, respectively. acs.org These approaches are fundamental for modeling the intermolecular forces, such as hydrogen bonding and van der Waals interactions, that dictate the structure and properties of guanidine monohydrate systems.

Predictive Modeling of Structural, Spectroscopic, and Electronic Properties

Computational modeling plays a crucial predictive role in characterizing guanidine monohydrate systems before or in conjunction with experimental synthesis and analysis.

Structural Properties: Theoretical calculations are highly effective in predicting molecular structures. For guanidinium-based crystals, optimized geometries are often calculated using DFT methods and compared with experimental data from X-ray crystallography. researchgate.net For instance, in guanidinium 4-hydroxybenzoate monohydrate, the bond angles and lengths obtained theoretically were found to be in good agreement with experimental values. researchgate.net Ab initio methods have also been successfully used to develop quantitative structure-property relationship models, such as predicting the pKa values of guanidine-containing compounds based on calculated equilibrium bond lengths. acs.org

Spectroscopic Properties: Computational methods are used to predict and interpret vibrational spectra (FTIR and Raman). Theoretical vibrational frequencies for guanidinium oxalate monohydrate were calculated using the Hartree-Fock (HF) method with the 6-311++G basis set and showed good correlation with experimental FTIR data. researchgate.net Similarly, DFT calculations have been used to perform detailed vibrational spectral investigations for guanidinium hydrogen L-aspartate, aiding in the assignment of experimental spectral bands. usm.my The calculation of theoretical IR spectra for complexes involving guanidine derivatives helps in understanding the vibrational modes associated with intermolecular interactions, such as hydrogen bonding. mdpi.com

Table 2: Comparison of Observed and Calculated Vibrational Wavenumbers (cm⁻¹) for Guanidinium Oxalate Monohydrate (GUOM)

Assignment FTIR (Observed) Calculated (HF/6-311++G)
νOH 3148 3060
νNH ass 2996 2964
νC=O 2442 2378
νC=C 1671 1674
νC-O 1578 1550
δOH 1389 1394
νCN 1176 1172

Data sourced from a study on Guanidinium Oxalate Monohydrate. researchgate.net

Electronic Properties: The electronic properties of guanidinium monohydrates are routinely predicted using quantum chemical calculations. Methods like DFT at the B3LYP/6-311G++(d,p) level are used to optimize the molecular geometry of guanidinium ionic liquids and calculate HOMO and LUMO energies. researchgate.net These calculations are essential for understanding the electronic behavior and potential applications, such as in NLO materials or as photosensitizers in dye-sensitized solar cells. nih.govasianpubs.org The molecular electrostatic potential (MEP) can also be determined to visualize charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net

Computational Analysis of Hydrogen Bonding Networks and Energetics

The guanidinium cation is an excellent hydrogen bond donor, and in monohydrate systems, the water molecule and the associated anion act as acceptors, leading to complex three-dimensional networks. nih.goviucr.org In guanidinium 3-carboxy-2,3-dihydroxypropanoate monohydrate, anions and water molecules are linked into sheets by O-H···O hydrogen bonds, and these sheets are further connected by cations through N-H···O hydrogen bonds. nih.goviucr.org Similarly, in bis[1-(isopropylideneamino)guanidinium] bis(3-nitrobenzoate) monohydrate, the water molecule acts as both a donor to benzoate-O atoms and an acceptor from N-H groups, forming eight-membered synthons. iucr.org

First-principles calculations based on DFT are used to explore and quantify these hydrogen-bonding networks. ox.ac.ukacs.orgnih.gov Such studies can identify both stabilizing and destabilizing cooperative interactions within the crystal structure. ox.ac.uk Computational studies on guanidine/guanidinium complexes with chloride/hydrochloric acid have been performed to determine the degree to which ionic interactions enhance hydrogen bonds. researchgate.net By analyzing interaction energy, electron density at bond critical points, and charge transfer, these studies conclude that hydrogen bonds are stronger when the ionic interaction is stronger, indicating a synergistic relationship. researchgate.net Periodic DFT calculations have also been used to quantify the total enthalpy of specific hydrogen-bonded synthons, such as the R²₂(8) synthon formed between guanidine N-H groups and a carboxylate group, with calculated enthalpies around 46–53 kJ/mol. mdpi.com

Chemical Reactivity and Mechanistic Studies of Guanidine, Monohydrate and Its Salts

Intrinsic Basicity and Protonation Equilibria of the Guanidinium (B1211019) Cation

Guanidine (B92328) is recognized as one of the strongest organic nitrogenous bases in aqueous solution. rsc.org This pronounced basicity is quantified by the pKₐH of its conjugate acid, the guanidinium cation (C(NH₂)₃⁺), which is approximately 13.6, corresponding to a pKₑ of 0.4. wikipedia.org More recent determinations using potentiometry and NMR spectroscopy have suggested an even higher intrinsic pKₐ value of 13.8 ± 0.1. nih.gov Consequently, in neutral water, guanidine exists almost exclusively in its protonated form, the guanidinium cation. wikipedia.org

The high basicity of guanidine is attributed to the exceptional stability of the resulting guanidinium cation. bohrium.com Upon protonation, the positive charge is delocalized across the three nitrogen atoms through resonance, creating a highly stable, planar, and symmetric ion. wikipedia.orgat.ua This Y-shaped C(NH₂)₃⁺ ion features three amino groups bonded to a central carbon atom, with the charge efficiently stabilized by this resonance and further stabilized by strong solvation by water molecules. wikipedia.orgnih.gov

In the gas phase, where solvation effects are absent, guanidine and its derivatives exhibit even more pronounced basicity, often classified as "superbases". bohrium.comrsc.orgrsc.org Gas-phase basicity (GB) and proton affinity (PA) values for guanidines are significantly high due to structural features like Y-conjugation. bohrium.comresearchgate.net The strong electron-donating effect of the amino groups is a primary contributor to this high basicity. bohrium.com Density functional theory (DFT) calculations have been employed to study the gas-phase basicity of various cyclic guanidines, revealing that larger ring sizes generally lead to higher basicity, with most falling into the superbase category (GB > 240 kcal mol⁻¹). rsc.orgrsc.orgresearchgate.net

Table 1: Calculated Gas-Phase Basicity (GB) and pKₐ in Acetonitrile for Selected Cyclic Guanidine Derivatives Data sourced from DFT calculations. rsc.org

CompoundnmGB (kcal mol⁻¹)ACNpKₐ
Type 1
Guanidine 122239.523.3
Guanidine 223243.625.7
Guanidine 333246.327.2
Type 2
Guanidine 1322240.224.0
Guanidine 1423244.626.5
Guanidine 1533247.928.2
Type 3
Guanidine 2522245.927.2
Guanidine 2623249.629.2
Guanidine 2733248.628.5

Role of Guanidinium in Hydrogen Bonding and Supramolecular Interactions

The guanidinium cation is a powerful tecton, or building block, in supramolecular chemistry and crystal engineering due to its ability to act as a multiple hydrogen-bond donor. researchgate.net The planar geometry and the presence of six available N-H protons allow it to form up to six hydrogen bonds, facilitating the construction of intricate and robust networks. rsc.orgiucr.org These interactions are particularly strong when paired with charged acceptors, such as carboxylate or sulfonate anions, forming charge-assisted N-H···O hydrogen bonds. nih.govacs.org

A prominent example is the formation of guanidinium organosulfonate (GS) frameworks. These systems frequently assemble into a persistent "quasi-hexagonal" sheet-like network composed of guanidinium cations and organosulfonate anions. acs.org These sheets can be described as one-dimensional "ribbons" of guanidinium and sulfonate ions, which are then fused along their edges by lateral hydrogen bonds. acs.org The flexibility of these hydrogen bonds allows the sheets to pucker and adapt to accommodate various guest molecules. nih.govacs.org

Similarly, guanidinium cations form extensive hydrogen-bonded structures with a variety of other anions.

With Halides: In guanidinium chloride, the crystal structure consists of a network where chloride anions are linked by N–H···Cl hydrogen bonds. wikipedia.org Each chloride ion is coordinated by six nitrogen atoms from three different guanidinium ions. iucr.org

With Carboxylates: Guanidinium readily forms salts with dicarboxylic acids, such as pyrazole-3,5-dicarboxylic acid, creating complex hydrogen-bonded assemblies. rsc.org In guanidinium salicylate (B1505791), an intricate hydrogen bond network is formed between the guanidinium cation and the salicylate anion. rsc.orgnih.gov

With Other Oxoanions: Structures with sulfate (B86663) and carbonate show related motifs. In guanidinium sulfates, six-membered rings formed by three guanidinium cations and three sulfate anions are a common feature, which then extend into sheets and frameworks. rsc.org With carbonate, guanidinium can form rosette layers held together by extensive hydrogen bonding. researchgate.net

The predictable and robust hydrogen-bonding capability of the guanidinium cation makes it a cornerstone of crystal engineering. acs.org Crystal engineering aims to design and synthesize solid-state structures with desired properties by controlling intermolecular interactions. mdpi.com The guanidinium ion, particularly when paired with organosulfonate anions, provides a reliable motif for building layered crystalline materials. acs.orgcaltech.edu

The self-assembly process is driven by the formation of strong, charge-assisted N-H···O hydrogen bonds, which reliably guide the guanidinium and sulfonate ions into two-dimensional sheets. acs.org The organic "R" group of the organosulfonate (RSO₃⁻) typically projects from the surfaces of these sheets, creating interlayer galleries. nih.govacs.org The architecture and properties of these galleries can be systematically tuned by modifying the sulfonate component, allowing for the rational design of materials. nih.govacs.org

This strategy has been successfully employed to:

Create Diverse Architectures: By using different organosulfonates, researchers have produced a variety of framework architectures that were previously unobserved. nih.govacs.orgwardresearchlab.com

Design Functional Materials: The guanidinium sulfonate motif has been used to engineer materials with specific properties, such as frustrated magnetic systems and materials for direct air capture of CO₂. mdpi.comcaltech.edu

Stabilize Reactive Species: In a novel example of crystal engineering, hydrogen peroxide molecules have been "buried" within a thermally stable crystalline solid by co-crystallizing them with guanidinium oxalate (B1200264). rsc.org

The persistence of the guanidinium sulfonate hydrogen-bonded sheet across more than 700 reported inclusion compounds underscores its reliability as a supramolecular synthon. nih.gov

The layered structures formed by guanidinium organosulfonates are exceptionally well-suited for host-guest chemistry. The robust hydrogen-bonded sheets act as the host framework, while the space between the layers can accommodate a wide variety of guest molecules. nih.govacs.org This often results in crystalline inclusion compounds where guest molecules are neatly arranged within the host lattice. nih.govacs.org

The architecture of these host-guest systems is often described as a "supramolecular mille-feuille," with layers of the guanidinium sulfonate (GS) host interleaved with layers of guest molecules. nih.govacs.orgwardresearchlab.com The host framework demonstrates remarkable adaptability, with the ability to pucker and adjust to the size and shape of the included guest, a process sometimes referred to as "shrink-wrapping." nih.govacs.org

This host-guest capability has proven highly valuable for:

Molecular Structure Determination: The GS framework can serve as a crystalline scaffold to orient and hold molecules that are otherwise difficult to crystallize, such as liquids or oils. This allows for their structural determination using single-crystal X-ray diffraction. acs.orgwardresearchlab.com A study comparing this method to others found a 97% success rate in resolving guest structures across 32 different target molecules. acs.org

Anion Recognition and Binding: The guanidinium group's strong affinity for anions, especially oxoanions, makes it a key component in synthetic host molecules designed for anion recognition. acs.orgresearchgate.netoup.com The charge-separated design in some zwitterionic hosts allows the guanidinium site to strongly bind anions while minimizing interference from counterions. acs.org

Self-Association Phenomena: In solution, the interactions are also complex. Molecular dynamics simulations have shown a surprising tendency for like-charged guanidinium ions to self-associate, a feature that may be relevant to its biological activities. acs.org

The versatility of the guanidinium framework allows it to include guests ranging from nonpolar aromatics to polar molecules, showcasing its tolerance for various functional groups. nih.govacs.org

Principles of Supramolecular Self-Assembly and Crystal Engineering

Fundamental Reaction Mechanisms in Organic and Inorganic Syntheses Catalyzed or Mediated by Guanidine

Guanidine and its derivatives are highly effective organocatalysts, capable of promoting a wide range of chemical transformations. ineosopen.orgacademie-sciences.fr Their catalytic activity stems from their unique ability to function as either a strong Brønsted base or, in its protonated guanidinium form, as a hydrogen-bond donor (Lewis or Brønsted acid). academie-sciences.frresearchgate.net

Guanidine as a Brønsted Base Catalyst: In many reactions, the neutral guanidine base initiates catalysis by abstracting an acidic proton from a substrate. researchgate.net This generates a nucleophile and the protonated guanidinium cation. The guanidinium ion then participates in the reaction by stabilizing the transition state through ion-pairing and hydrogen bonding. researchgate.net This bifunctional activation, where the base generates the nucleophile and its conjugate acid activates the electrophile, is a common mechanistic theme. researchgate.netacs.org

Examples of reactions catalyzed via this mechanism include:

Michael Additions: Chiral guanidines are efficient catalysts for the enantioselective Michael addition of 1,3-dicarbonyl compounds to nitroalkenes. ineosopen.org

Henry (Nitroaldol) Reactions: Chiral guanidine-thiourea catalysts promote stereoselective Henry reactions. ineosopen.org

Alkylation Reactions: Guanidine derivatives serve as potent phase-transfer catalysts for the alkylation of Schiff bases. ineosopen.org

Guanidinium as a Hydrogen-Bonding Catalyst: The guanidinium cation itself can act as a catalyst. It can activate substrates by forming one or two hydrogen bonds (mono-functional or bifunctional interaction), similar to urea (B33335) and thiourea (B124793) catalysts. researchgate.net This hydrogen bonding activates an electrophile (e.g., a carbonyl group) towards nucleophilic attack. researchgate.net

Guanidine as a Nucleophilic Catalyst: In some cases, guanidines can also act as nucleophilic catalysts. researchgate.net For instance, in the chemoselective aldol (B89426) reaction of ketoaldehydes, the guanidine catalyst may add to the more electrophilic carbonyl group to generate a tetrahedral intermediate, which then facilitates the subsequent reaction steps. researchgate.net

Inorganic and Environmental Applications: Guanidinium salts have also been developed as single-component catalysts for the fixation of CO₂ into epoxides to form cyclic carbonates, demonstrating their utility in green chemistry applications. rsc.org In biochemistry, enzymes known as penteins utilize a cysteine residue to react with a guanidine substrate, forming a thiouronium intermediate that is central to their hydrolase and amidinotransferase activities. nih.gov

Formation and Structural Characteristics of Guanidinium Salts with Diverse Anions

Due to its strong basicity, guanidine is most commonly isolated and handled as its protonated salt form, the guanidinium salt, stabilized by a counter-anion. rsc.orgwikipedia.org A vast number of guanidinium salts have been synthesized and structurally characterized with a wide array of both inorganic and organic anions. rsc.orgiucr.org

Synthesis of Guanidinium Salts: The synthesis of guanidinium salts can be achieved through several routes:

Acid-Base Reaction: The most straightforward method is the reaction of guanidine or guanidinium carbonate with the corresponding acid. iucr.org

Commercial Route: The industrial production often involves a two-step process starting with the reaction of dicyandiamide (B1669379) with ammonium (B1175870) salts to produce a guanidinium salt. The free base can then be obtained by treatment with a stronger base like sodium methoxide. wikipedia.org

Thermal Decomposition: A laboratory method involves the gentle thermal decomposition of dry ammonium thiocyanate (B1210189). wikipedia.org

Guanylation Reactions: Substituted guanidinium salts are often prepared by the guanylation of amines using various reagents, such as di(imidazole-1-yl)methanimine or S-alkylated thioureas (Rathke synthesis). wikipedia.orgacs.orgnih.gov

Structural Characteristics: The crystal structures of guanidinium salts are dominated by extensive hydrogen-bonding networks. iucr.org The planar, trivalent guanidinium cation (C(NH₂)₃⁺) acts as an efficient hydrogen-bond donor, interacting strongly with the anion.

Common features across different guanidinium salts include:

Diverse Anion Pairing: Salts have been crystallographically characterized with a multitude of anions, including halides (Cl⁻, I⁻), nitrate (B79036), sulfate, phosphate (B84403), carbonate, perchlorate (B79767), and a wide range of organic carboxylates (e.g., oxalate, adipate (B1204190), tartrate, p-nitrobenzoate) and sulfonates. rsc.orgiucr.orgrsc.orgresearchgate.net

Layered and Network Structures: The strong, directional hydrogen bonds often lead to the formation of well-defined supramolecular architectures, such as the sheets, layers, and channels commonly observed in guanidinium organosulfonate and carboxylate salts. rsc.orgresearchgate.netnih.gov

High Coordination: The anion is typically coordinated by multiple N-H groups from several guanidinium cations. For example, in guanidinium chloride, the Cl⁻ ion is coordinated by six N-H groups. iucr.org In guanidinium 4,4'-diamino-2,2'-biphenyl disulfonate, each molecule participates in seven hydrogen bonds, forming a distorted honeycomb network. researchgate.net

Table 2: Crystal Data for Selected Guanidinium Salts Data sourced from crystallographic studies. iucr.org

Guanidinium SaltFormulaCrystal SystemSpace Group
AdipateC₈H₂₂N₆O₄MonoclinicP2₁/c
p-NitrobenzoateC₈H₁₀N₄O₄MonoclinicP2₁ or P2₁/m
SulfateC₂H₁₂N₆O₄SCubicP4₃32 or P4₁32
D(-)-Tartrate MonohydrateC₆H₁₆N₆O₇MonoclinicP2₁
Oxalate DihydrateC₄H₁₆N₆O₆MonoclinicP2₁/c
ChlorideCH₆N₃ClOrthorhombicPbca

Applications in Advanced Materials Science and Catalysis Non Clinical

Catalytic Functions of Guanidine (B92328) and its Derivatives

The strong basicity and hydrogen-bond-donating ability of guanidines and their derivatives make them powerful organocatalysts. rsc.org They can activate substrates through various mechanisms, including nucleophilic attack, proton transfer to form a guanidinium (B1211019) cation that acts as a bifunctional catalyst, or by serving as both a Brønsted acid-base and a Lewis base. researchgate.net

Organo-catalysis in Multicomponent Reactions and Green Chemistry Synthesis

Guanidine-based compounds have proven to be effective organocatalysts in a variety of organic reactions, aligning with the principles of green chemistry by offering metal-free and efficient synthetic routes. researchgate.netthieme-connect.com Their strong basicity allows them to catalyze reactions such as Michael additions, Henry reactions, and Aldol (B89426) and Knoevenagel condensations. iosrjournals.orgineosopen.org Chiral guanidine derivatives have been developed to achieve high efficiency and stereoselectivity in numerous organic transformations. rsc.org

For instance, chiral binaphthyl guanidine derivatives are highly efficient catalysts for the enantioselective 1,4-addition of 1,3-dicarbonyl compounds to nitroalkenes. ineosopen.org Another example is the use of proline-derived guanidines in the Michael addition of 2-hydroxy-1,4-napthoquinone to β-nitrostyrene. rsc.org Bicyclic guanidines like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) are used as catalysts in Michael reactions, Wittig reactions, and Henry reactions. chemeurope.com TBD, in particular, has been shown to be a versatile catalyst for various transformations, including the synthesis of 2-amino-4H-chromenes through one-pot multi-component reactions. bohrium.com

The catalytic activity of guanidines often stems from their ability to deprotonate a substrate, forming a hydrogen-bonded ion pair with the resulting guanidinium cation, which then activates other substrates for the reaction. thieme-connect.com This bifunctional activation is a key feature of their catalytic power. researchgate.net

Heterogeneous Catalysis with Supported Guanidine Systems (e.g., Fe₃O₄ nanoparticles, bacterial cellulose)

To enhance reusability and simplify product purification, guanidines have been immobilized on various solid supports, creating effective heterogeneous catalysts. These supported systems have found applications in diverse reactions, including biodiesel production. rsc.org

One notable example is the functionalization of Fe₃O₄ superparamagnetic nanoparticles with guanidines like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and 1,1,3,3-tetramethylguanidine (B143053) (TMG). rsc.org These magnetic nanocatalysts are thermally stable and can be easily recovered and reused. rsc.org For instance, TBD-functionalized Fe₃O₄ nanoparticles have demonstrated high efficiency in the transesterification of soybean oil to biodiesel, achieving a 96% yield after 24 hours. rsc.org The catalytic activity is attributed to the intrinsic basicity of the guanidine, with the cyclic structure of TBD providing higher basicity and activity compared to the acyclic TMG. rsc.org

Guanidines have also been supported on other materials like silica (B1680970) gel and modified polystyrene for the transesterification of vegetable oils. sbpmat.org.brdss.go.th For example, a new organosilane with a guanidine group was covalently bonded to a silica gel surface and used as a heterogeneous base catalyst for soybean oil transesterification, showing a biodiesel conversion of up to 90%. sbpmat.org.br Similarly, grafting guanidine derivatives onto polysaccharides like cellulose (B213188) has been explored to create functional materials. ineosopen.org

Role in Polymerization and Transesterification Processes

Guanidines, particularly bicyclic structures like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), have emerged as highly efficient organocatalysts for polymerization and transesterification reactions. encyclopedia.pubresearchgate.net Their strong basicity and ability to act as bifunctional catalysts are key to their effectiveness in these processes. chemeurope.combohrium.com

In polymer chemistry, guanidine-based catalysts are utilized for various types of polymerization, including:

Ring-Opening Polymerization (ROP): TBD is a versatile catalyst for the ROP of cyclic esters like ε-caprolactone and lactide, as well as trimethylene carbonate. ineosopen.orgchemeurope.comresearchgate.net It can act as a bifunctional catalyst, facilitating both acyl transfer and hydrogen bonding. chemeurope.com Guanidinium salts have also been investigated as catalysts for the ROP of lactide. mdpi.com

Polyurethane Synthesis: Guanidine derivatives have been explored as organocatalysts for the synthesis of polyurethanes from diisocyanates and diols. tandfonline.com Their catalytic efficiency in this context appears to be related to their nucleophilicity. tandfonline.com

Atom Transfer Radical Polymerization (ATRP): Copper complexes with guanidine ligands, such as TMG, have been used as catalysts for the ATRP of monomers like methyl methacrylate. arkat-usa.org

In the realm of transesterification , guanidines are highly effective catalysts for the production of biodiesel from vegetable oils. iosrjournals.orgdss.go.th Alkylguanidines in a homogeneous phase are very efficient for the methanolysis of triglycerides. dss.go.th TBD is particularly active, leading to high yields of methyl esters in short reaction times. dss.go.th Heterogenized guanidine catalysts, such as those supported on Fe₃O₄ nanoparticles or silica, have also shown high activity and offer the advantage of easier separation and reuse. rsc.orgresearchgate.net

Development of Nonlinear Optical (NLO) Materials Based on Guanidinium Complexes

Guanidinium complexes have become a significant area of research for the development of new nonlinear optical (NLO) materials. ijop.ir These materials are crucial for applications in optical communications, data storage, and laser technology. ijop.irnih.gov The guanidinium cation ([C(NH₂)₃]⁺) is a planar, polarizable, and acentric entity, which makes it an excellent building block for NLO crystals. ijop.irresearchgate.net

A notable example is guanidinium tetrafluoroborate (B81430) (GFB) , [C(NH₂)₃]BF₄. justia.comjustia.com GFB is a full-wavelength phase-matching crystal, meaning it can generate frequency-doubled light across its entire optical transparency range, down to the deep-ultraviolet region (~193.2 nm). cas.cnnju.edu.cn This crystal exhibits a high NLO response, being 4-5 times that of the commercial NLO crystal potassium dihydrogen phosphate (B84403) (KDP). justia.comjustia.com GFB is also physically stable, with high mechanical hardness and resistance to deliquescence. justia.com

Other guanidinium-based NLO materials include:

Guanidinium vanadate (B1173111) ([C(NH₂)₃]₃VO₄·2H₂O): This crystal shows a large second-harmonic generation (SHG) response (5 times that of KDP) and a wide bandgap. researchgate.netbohrium.com

Bis(guanidinium) hydrogen phosphate monohydrate (G2HP): This is another promising NLO material grown by the slow evaporation method. ijop.ir

Guanidinium phosphates: Compounds like [C(NH₂)₃]₃PO₄·2H₂O exhibit an SHG response 1.5 times that of KDP, with the π-conjugated planar [C(NH₂)₃]⁺ cations being crucial for its NLO properties. researchgate.net

Guanidinium fluorooxoborates: Crystals such as [C(NH₂)₃][B₃O₃F₂(OH)₂] and [C(NH₂)₃]₂[B₃O₃F₄(OH)] are high-performance candidates for short-wavelength UV NLO applications due to their large NLO coefficients and band gaps. acs.org

Guanidinium 3,5-dihydroxybenzoate (B8624769) (GDH): This organic NLO crystal is considered a promising third-order NLO material. researchgate.net

The design of these materials often relies on combining the polarizable guanidinium cation with anions capable of forming extensive hydrogen-bonded networks, which helps to create non-centrosymmetric crystal structures necessary for second-order NLO effects. ijop.irrsc.org

Table 1: Comparison of Selected Guanidinium-Based NLO Crystals

Compound Name Chemical Formula Key NLO Properties Citation(s)
Guanidinium tetrafluoroborate (GFB) [C(NH₂)₃]BF₄ SHG response 4-5 times KDP; Full-wavelength phase-matching (~193.2 nm); UV cut-off edge at 200 nm. justia.comjustia.comcas.cnresearchgate.net
Guanidinium vanadate [C(NH₂)₃]₃VO₄·2H₂O SHG response 5 times KDP; Wide bandgap (5.28 eV); UV cut-off edge at 214 nm. researchgate.netbohrium.com
Guanidinium Phosphate [C(NH₂)₃]₃PO₄·2H₂O SHG response 1.5 times KDP; Large birefringence. researchgate.net
Guanidinium Fluorooxoborate [C(NH₂)₃][B₃O₃F₂(OH)₂] Large NLO coefficient; Promising for short-wavelength UV applications. acs.org

Utilization in Supramolecular Assemblies for Functional Materials Design

The guanidinium cation is a powerful and reliable building block in crystal engineering and supramolecular chemistry due to its ability to form robust, charge-assisted hydrogen bonds. acs.orgcaltech.edu This property has been extensively used to construct predictable and resilient supramolecular assemblies for the design of functional materials.

A classic example is the guanidinium sulfonate (GS) motif . This system involves a quasi-hexagonal sheet-like network formed by guanidinium cations and organosulfonate anions linked through multiple N-H···O hydrogen bonds. acs.orgcaltech.edu This robust, two-dimensional hydrogen-bonded network can act as a host lattice, capable of including various guest molecules between the layers, creating layered inclusion compounds. acs.org The structure of these materials can be systematically modified by changing the guest molecules or the organic residue of the sulfonate anion. caltech.edu

For instance, using disulfonates as pillars within the GS framework can lead to three-dimensional structures with large cavities, such as pillared bilayer or pillared brick motifs, whose formation can be templated by guest molecules. caltech.edu This approach has been used to design novel magnetic materials by incorporating pillars capable of binding metal ions within the triangular lattice of the GS motif. caltech.edu

Guanidinium cations also form layered structures with other anions, such as malonates. In bis(guanidinium) trans-diaquabis(malonato-κ² O,O′)cobaltate(II), for example, layers of the cobalt-malonate anions alternate with layers of guanidinium cations, all held together by a network of hydrogen bonds. nih.gov The ability of guanidinium to interact with various functional groups, including carboxylates and phosphates, through predictable hydrogen-bonding patterns makes it a versatile tool for designing complex, functional supramolecular architectures. ineosopen.orgrsc.orgnih.gov

Other Industrial Applications (e.g., CO₂ fixation, chemical vapor deposition precursors, and materials for wastewater treatment)

Beyond catalysis and NLO materials, guanidine and its derivatives have found utility in a range of other industrial applications, addressing environmental and technological challenges.

CO₂ Fixation and Capture: Guanidine-based compounds are highly effective for CO₂ capture due to their strong basicity. acs.orgpublish.csiro.au They can react with CO₂, often in the presence of water, to form stable carbonate or bicarbonate salts. acs.orgwgtn.ac.nz This process is reversible, and the captured CO₂ can be released by mild heating (80–120 °C), allowing for the regeneration of the guanidine sorbent. researchgate.net This makes guanidine-based systems promising for direct air capture (DAC) technologies. researchgate.net Guanidine derivatives have been incorporated into various platforms for CO₂ capture, including:

Aqueous sorbents: Simple aqueous guanidine solutions can capture CO₂ from the air, which then crystallizes as a low-solubility carbonate salt. researchgate.net

Polymeric sorbents: Guanidine-functionalized polymers, such as PIM-1, have shown high CO₂ uptake capacity, especially under humid conditions relevant to flue gas from natural gas combined cycle (NGCC) power plants. acs.org

Heterogeneous catalysts: Guanidine-functionalized γ-alumina has been developed as a bifunctional catalyst for the chemical fixation of CO₂ into epoxides to form cyclic carbonates. researchgate.net

Ionic liquids: Guanidine compounds modified as ionic liquids have also been developed for CO₂ capture and conversion. publish.csiro.au

Chemical Vapor Deposition (CVD) Precursors: While specific information on guanidine monohydrate as a CVD precursor is limited in the provided search results, the broader class of guanidinate ligands is used in organometallic chemistry, which is fundamental to the development of precursors for thin-film deposition techniques like CVD. encyclopedia.pub

Materials for Wastewater Treatment: The strong positive charge of the guanidinium group and its ability to form robust materials make it suitable for applications in wastewater treatment. Guanidinium-functionalized materials can act as effective adsorbents for removing pollutants from water. For example, by grafting guanidine derivatives onto surfaces like polysaccharides, materials with specific binding properties can be created. ineosopen.org The development of guanidinium-based supramolecular structures also opens avenues for designing tailored materials for selective ion removal or filtration applications.

Conclusion and Future Research Directions

Synthesis of Key Research Findings and Contributions

Guanidine (B92328), a colorless, crystalline solid, is a potent organic base (pKa = 13.6) that is typically handled and utilized in the form of its salts, such as guanidine hydrochloride or guanidine carbonate. chemicalbook.commdpi.com Its strong basicity and the resonance-stabilized nature of its conjugate acid, the guanidinium (B1211019) cation, are fundamental to its diverse applications. ineosopen.orgoup.com The guanidinium cation's planar structure and ability to form strong, bidentate hydrogen bonds with oxoanions underpins its crucial role in both biological and synthetic systems. raineslab.com

Key research contributions of the broader guanidine family, which provide the foundation for understanding the potential of its monohydrate form, include:

Biochemistry and Molecular Biology: Guanidinium salts, particularly guanidine hydrochloride and guanidine thiocyanate (B1210189), are powerful chaotropic agents widely used for denaturing proteins and enzymes. chemicalbook.comsigmaaldrich.comwikipedia.org They are instrumental in protein folding studies, solubilizing inclusion bodies, and isolating RNA from biological samples. sigmaaldrich.com

Organic Synthesis and Catalysis: Guanidine and its derivatives serve as superbases and highly effective organocatalysts in a variety of chemical transformations, including Michael additions and Henry reactions. ineosopen.orgresearchgate.net Chiral guanidine derivatives have been successfully developed for enantioselective catalysis. ineosopen.org Furthermore, guanidine salts are versatile reagents in multicomponent reactions for synthesizing heterocyclic compounds of therapeutic interest. tubitak.gov.tr

Medicinal Chemistry: The guanidinium group is a key pharmacophore present in numerous natural products and clinical drugs, such as the marine alkaloid saxitoxin (B1146349) and the anti-diabetic medication metformin (B114582). mdpi.comwikipedia.orgmdpi.com Its ability to interact with biological targets like carboxylates and phosphates makes it a valuable moiety in drug design. mdpi.com

Materials Science: Guanidinium-based compounds are increasingly used to create functional materials. This includes their application in CO2 capture systems, the formation of ionic liquids, and the development of energetic materials. ineosopen.orgresearchgate.net

While "Guanidine, monohydrate" is not extensively detailed as a standalone compound in the literature, the existence of related hydrated salts, such as Guanidine, phosphate (B84403) (2:1), monohydrate, is documented. lookchem.com This, combined with the hygroscopic nature of many guanidine salts, suggests that water association is a relevant aspect of guanidine chemistry, meriting more specific investigation. chemicalbook.com

Table 1: Properties of Common Guanidine Compounds
CompoundCAS NumberMolecular FormulaKey Application
Guanidine113-00-8CH₅N₃Parent compound, strong organic base. wikipedia.orgnih.gov
Guanidine Hydrochloride50-01-1CH₅N₃·HClProtein denaturant, synthesis reagent. chemicalbook.comsigmaaldrich.com
Guanidine Carbonate593-85-1(CH₅N₃)₂·H₂CO₃pH adjusting agent, organic synthesis. chemicalbook.com
Guanidine Thiocyanate593-84-0CH₅N₃·HSCNChaotropic agent, RNA isolation. itwreagents.com

Identification of Emerging Trends and Unexplored Research Avenues

The field of guanidine chemistry is dynamic, with several emerging trends pointing toward novel applications. Concurrently, the lack of specific data on this compound highlights a significant gap in our fundamental understanding.

Emerging Trends:

Sustainable and Bio-Based Guanidines: A growing trend is the move towards more environmentally friendly production methods and the development of guanidines derived from renewable feedstocks. wiseguyreports.com

Advanced Functional Materials: Research is expanding into the use of guanidine-functionalized materials for specific, high-tech applications. This includes the design of ionic covalent organic frameworks for capturing pollutants like chromium from water and materials for the selective extraction of uranium from seawater. oup.com

"Molecular Glues" and Supramolecular Chemistry: The multivalent hydrogen-bonding capabilities of guanidinium are being harnessed to create complex macromolecular structures like dendrimers, which can act as "molecular glues" or drug-delivery vehicles. ineosopen.orgresearchgate.net

Novel Antimicrobial Agents: The guanidine core is being explored as the basis for new small-molecule drugs to combat antibiotic-resistant bacteria, with studies showing promising activity against both Gram-positive and Gram-negative strains. mdpi.com

Unexplored Research Avenues for this compound:

The most significant unexplored avenue is the fundamental study of this compound itself. The current body of scientific literature lacks a detailed characterization of this specific compound, presenting a clear opportunity for foundational research.

Table 2: Unexplored Research Questions for this compound
Research AreaKey Unanswered Questions
Synthesis & Isolation Can pure, crystalline this compound be synthesized and isolated under controlled conditions? What are the optimal conditions (e.g., temperature, solvent) for its formation?
Structural Characterization What is the precise crystal structure of this compound? How does the water molecule interact with the guanidine molecule via hydrogen bonding? How does this structure compare to anhydrous guanidine?
Physicochemical Properties What are its key properties (melting point, solubility, stability, hygroscopicity) compared to the anhydrous form and common guanidinium salts?
Reactivity & Catalysis Does the water of hydration play a direct role in its reactivity or catalytic activity? Could it act as a proton shuttle or modify the electronic properties of the guanidine core?
Biological Interaction How does the presence of a specific water molecule affect its interaction with biological macromolecules like proteins and nucleic acids compared to the guanidinium ion in aqueous solution?

Prospective Methodological Advancements and Interdisciplinary Opportunities

Future investigations into this compound can leverage cutting-edge methodologies and foster collaboration across scientific disciplines.

Prospective Methodological Advancements:

Advanced Synthesis Techniques: Exploring more efficient and atom-economical guanylation reactions could provide a reliable route to synthesizing this compound and its derivatives. mdpi.com

High-Resolution Structural Analysis: The application of techniques like single-crystal neutron diffraction, which was successfully used to elucidate the precise hydrogen positions in anhydrous guanidine, would be invaluable for characterizing the hydrogen-bonding network in the monohydrate form. wikipedia.org

Computational Chemistry: Ab initio quantum mechanical and density functional theory (DFT) calculations can be employed to predict the structure, stability, and vibrational spectra of this compound. This theoretical work can guide and complement experimental studies.

Controlled Environment Analysis: Utilizing thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and humidity-controlled X-ray diffraction would allow for a detailed study of the compound's thermal stability and phase transitions related to hydration and dehydration. atamanchemicals.com

Interdisciplinary Opportunities:

Pharmaceutical Sciences: A thorough understanding of the hydrated versus anhydrous forms of guanidine is critical for drug development. This knowledge impacts formulation, stability, and bioavailability. The study of this compound could provide insights into designing more stable and effective pharmaceutical products containing the guanidine moiety.

Materials Science and Engineering: The water molecule in this compound could act as a structural template or a functional component. This could be exploited to design novel crystalline materials, such as metal-organic frameworks (MOFs) or hydrogen-bonded organic frameworks (HOFs), with tailored porosity and catalytic properties for applications in gas storage or separation.

Biochemistry and Chemical Biology: Investigating how the specifically bound water molecule in this compound mediates interactions with biological targets could offer a more refined understanding of molecular recognition at the active sites of enzymes or on the surface of cell membranes. raineslab.com This could lead to the design of more specific enzyme inhibitors or cell-penetrating peptides.

Q & A

Q. What are the recommended methods for synthesizing and characterizing Guanidine monohydrate in laboratory settings?

Guanidine monohydrate can be synthesized via solution crystallization, where stoichiometric amounts of guanidine and water are combined under controlled pH and temperature. Characterization typically involves single-crystal X-ray diffraction (XRD) to determine crystal structure, Fourier-transform infrared spectroscopy (FTIR) to identify functional groups, and nuclear magnetic resonance (NMR) for molecular confirmation . Thermal stability is assessed using thermogravimetric analysis (TGA/DTA) to evaluate decomposition patterns .

Q. What safety protocols are essential when handling Guanidine monohydrate in experimental workflows?

Key precautions include:

  • Using personal protective equipment (PPE) such as nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.
  • Operating in a fume hood to prevent inhalation of dust particles.
  • Storing the compound in airtight containers away from oxidizers and heat sources to avoid combustion risks . Emergency measures include rinsing exposed skin/eyes with water for 15 minutes and seeking medical attention for ingestion .

Q. Which spectroscopic techniques are critical for analyzing Guanidine monohydrate’s molecular interactions?

UV-Vis spectroscopy identifies electronic transitions, while FTIR reveals vibrational modes of guanidinium cations and oxalate anions in derivatives. Raman spectroscopy complements FTIR for symmetry-sensitive vibrations. XRD provides crystallographic data, such as space group (e.g., P21/c for guanidinium oxalate monohydrate) and hydrogen-bonding networks .

Advanced Research Questions

Q. How can statistical experimental design optimize Guanidine monohydrate synthesis and formulation?

Response surface methodology (RSM) or Box-Behnken designs are effective for optimizing parameters like pH, temperature, and reactant ratios. For example, a central composite design (CCD) can model interactions between variables, with ANOVA used to validate significance. Refer to factorial design frameworks (e.g., Table 2 in ) to minimize trial runs while maximizing yield and purity .

Q. How can contradictions between computational predictions and experimental data on Guanidine monohydrate’s properties be resolved?

Discrepancies in thermal stability or reactivity often arise from approximations in computational models (e.g., DFT simulations). Validate predictions by:

  • Comparing computed vibrational spectra (e.g., from Gaussian software) with experimental FTIR/Raman data.
  • Adjusting basis sets or solvation models to better reflect experimental conditions. Cross-referencing with single-crystal XRD data ensures structural accuracy .

Q. What strategies reconcile conflicting toxicological data on Guanidine monohydrate’s ocular effects?

While some studies report reversible eye irritation (OECD 405 tests in rabbits), others classify it as non-irritating. Resolve contradictions by:

  • Conducting species-specific assays (e.g., human corneal cell lines vs. animal models).
  • Evaluating exposure duration and concentration thresholds. Meta-analyses of existing datasets can identify methodological variations (e.g., particle size, purity) influencing outcomes .

Q. How should researchers design experiments to assess Guanidine monohydrate’s bioactivity, such as antimicrobial efficacy?

Use broth microdilution assays to determine minimum inhibitory concentrations (MICs) against target pathogens. Include positive controls (e.g., ampicillin) and negative controls (solvent-only). For derivatives, vary functional groups (e.g., phosphoryl modifications) and correlate structural changes with activity using QSAR (quantitative structure-activity relationship) models .

Methodological Considerations

  • Data Reproducibility : Document synthesis parameters (e.g., cooling rates, solvent polarity) and raw data in appendices to enable replication .
  • Computational Modeling : Utilize software like Gaussian or ORCA for electronic structure analysis, ensuring basis sets (e.g., 6-31G*) align with experimental conditions .
  • Toxicology Testing : Follow OECD guidelines for in vitro/in vivo assays, and report batch-specific impurities (e.g., silica content) that may skew results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.